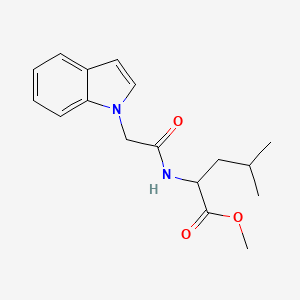
methyl N-(1H-indol-1-ylacetyl)leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(1H-indol-1-ylacetyl)leucinate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(1H-indol-1-ylacetyl)leucinate typically involves the following steps:
Formation of Indole Acetyl Intermediate: The synthesis begins with the preparation of 1H-indol-1-ylacetic acid. This can be achieved through the reaction of indole with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with Leucine: The indole acetyl intermediate is then coupled with leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product, this compound.
Methylation: The final step involves the methylation of the carboxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions: Methyl N-(1H-indol-1-ylacetyl)leucinate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Methyl N-(1H-indol-1-ylacetyl)leucinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl N-(1H-indol-1-ylacetyl)leucinate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The leucine component may contribute to the compound’s ability to modulate protein synthesis and cellular signaling pathways.
類似化合物との比較
Methyl N-(1H-indol-3-ylacetyl)leucinate: Similar structure but with the indole nitrogen at the 3-position.
Methyl N-(1H-indol-2-ylacetyl)leucinate: Similar structure but with the indole nitrogen at the 2-position.
Methyl N-(1H-indol-1-ylacetyl)valinate: Similar structure but with valine instead of leucine.
Uniqueness: Methyl N-(1H-indol-1-ylacetyl)leucinate is unique due to the specific positioning of the indole nitrogen and the incorporation of leucine. This unique structure may result in distinct biological activities and interactions compared to other similar compounds.
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
methyl 2-[(2-indol-1-ylacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)10-14(17(21)22-3)18-16(20)11-19-9-8-13-6-4-5-7-15(13)19/h4-9,12,14H,10-11H2,1-3H3,(H,18,20) |
InChIキー |
CWJZKTIEGRHAKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN1C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


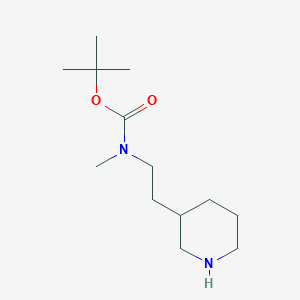
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)
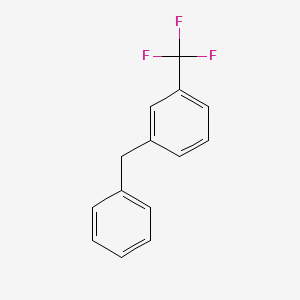

![2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12449532.png)


![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
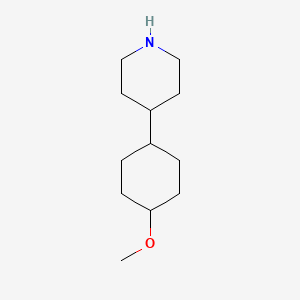
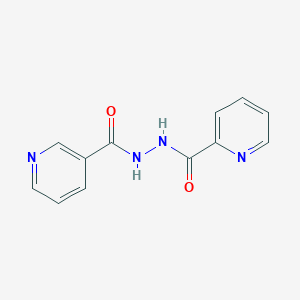
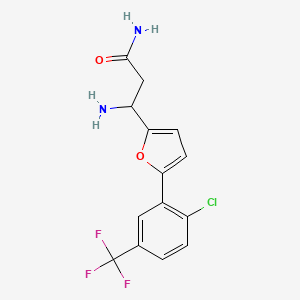
![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)
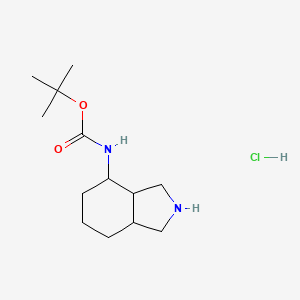
![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
